molecular formula C12H11N3O3S B14952023 Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B14952023
M. Wt: 277.30 g/mol
InChI Key: GQOXVSSLSGFAOW-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves the condensation of methyl 5-methyl-2-thiophenecarboxylate with pyrazine-2-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common reagents used in the synthesis include methyl thioglycolate, NaOMe, and dry MeOH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of functionalized thiophene derivatives.

Scientific Research Applications

METHYL 5-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of a thiophene ring with a pyrazine-2-amido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

methyl 5-methyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C12H11N3O3S/c1-7-5-8(12(17)18-2)11(19-7)15-10(16)9-6-13-3-4-14-9/h3-6H,1-2H3,(H,15,16)

InChI Key

GQOXVSSLSGFAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=NC=CN=C2)C(=O)OC

Origin of Product

United States

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